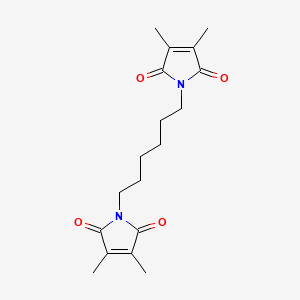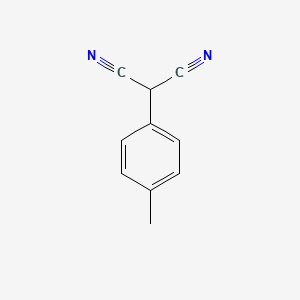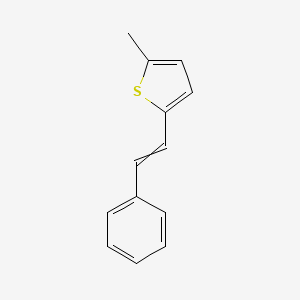
2-Methyl-5-(2-phenylethenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2-phenylethenyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the second position and a phenylethenyl group at the fifth position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylethenyl)thiophene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction is carried out in reactors with precise control over temperature, pressure, and reagent concentrations to optimize the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(2-phenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl-substituted thiophenes.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(2-phenylethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(2-phenylethenyl)thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the second position.
5-Phenylethenylthiophene: A thiophene derivative with a phenylethenyl group at the fifth position.
Uniqueness
2-Methyl-5-(2-phenylethenyl)thiophene is unique due to the presence of both a methyl group and a phenylethenyl group, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
36634-72-7 |
|---|---|
Fórmula molecular |
C13H12S |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
2-methyl-5-(2-phenylethenyl)thiophene |
InChI |
InChI=1S/C13H12S/c1-11-7-9-13(14-11)10-8-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
OSEBKCKRLSGWJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


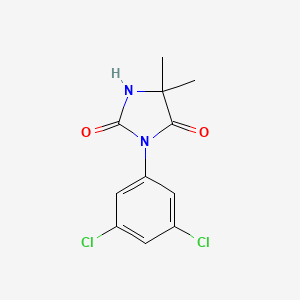
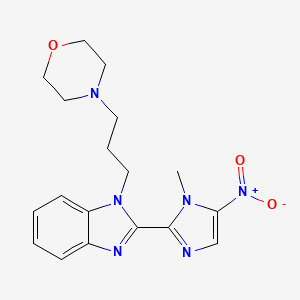

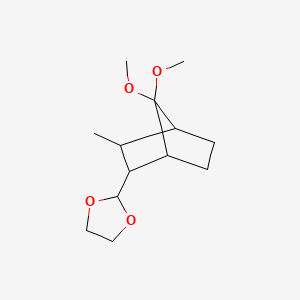
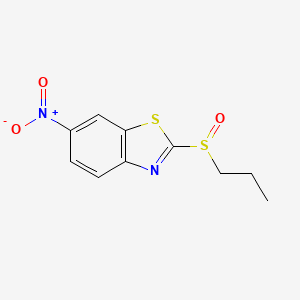

![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
